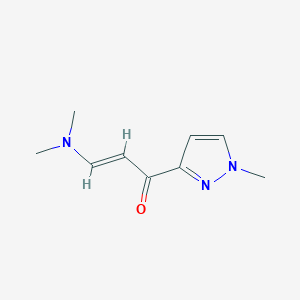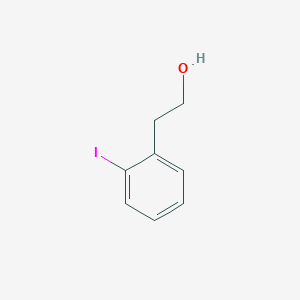![molecular formula C16H9BrCl2N2OS B2516876 N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3,5-dichlorobenzamide CAS No. 300569-20-4](/img/structure/B2516876.png)
N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3,5-dichlorobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3,5-dichlorobenzamide, also known as BPT or BPTES, is a small molecule inhibitor of glutaminase, an enzyme that catalyzes the conversion of glutamine to glutamate. BPT has been shown to have potential therapeutic applications in cancer treatment, as cancer cells are highly dependent on glutamine metabolism for their survival and proliferation.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
Research has demonstrated the efficacy of thiazole derivatives in combating various microbial infections. For instance, compounds from a series of 2,5-dihydroxyphenyl-1,3-thiazoles exhibited promising antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as notable antifungal potential against Candida albicans (Chaaban et al., 2012). Additionally, another series involving 4-(4-bromophenyl)-2-[4-(arylhydrazono-3-methyl-5-(5-bromopyridin-2-Yl) imino-4,5-dihydro pyrazol-1-yl]-1,3-thiazole derivatives demonstrated noteworthy biological efficacy (Rodrigues & Bhalekar, 2015).
Anticancer Properties
Thiazole derivatives have shown potential in anticancer therapies. A study revealed that certain synthesized thiazole compounds exhibited significant inhibitory effects against HCT-116 cancer cells, demonstrating their potential as anti-proliferative agents (Mansour et al., 2020). Furthermore, another research effort synthesized and characterized a series of substituted N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides, assessing their anticancer activity against various cancer cell lines, with most compounds showing moderate to excellent activity (Ravinaik et al., 2021).
Wirkmechanismus
Target of Action
The primary targets of N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3,5-dichlorobenzamide are bacterial and cancerous cells . The compound has been synthesized and studied for its pharmacological activities against these targets . It has shown promising antimicrobial activity against both Gram-positive and Gram-negative bacterial species, as well as antiproliferative activity against oestrogen receptor positive human breast adenocarcinoma cancer cell line (MCF7) .
Mode of Action
It is believed to interact with its targets through a novel mode of action . Molecular docking studies have been carried out to study the binding mode of the compound with its receptor . These studies have shown that the compound displays a good docking score within the binding pocket of the selected PDB ID .
Biochemical Pathways
The compound is believed to affect certain biochemical pathways, leading to its antimicrobial and anticancer effects . For instance, thiazole nucleus, a part of the compound’s structure, is reported to exhibit its antimicrobial activity by blocking the biosynthesis of certain bacterial lipids and/or by additional mechanisms against various bacterial species .
Result of Action
The compound’s action results in antimicrobial and anticancer effects . In vitro studies have shown that it has promising antimicrobial activity and is active against the MCF7 breast cancer cell line . Furthermore, the compound has the potential to be used as a lead compound for rational drug designing .
Eigenschaften
IUPAC Name |
N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3,5-dichlorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9BrCl2N2OS/c17-11-3-1-9(2-4-11)14-8-23-16(20-14)21-15(22)10-5-12(18)7-13(19)6-10/h1-8H,(H,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEGXJVBPVAITOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CSC(=N2)NC(=O)C3=CC(=CC(=C3)Cl)Cl)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9BrCl2N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2E)-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]-3-[4-(methylsulfanyl)phenyl]prop-2-enamide](/img/structure/B2516795.png)
![N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2516796.png)

![4-((Benzyloxy)methyl)-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B2516798.png)


![4-(6-Acetyl-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)benzenecarboxylic acid](/img/structure/B2516805.png)

![3-fluoro-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}benzamide](/img/structure/B2516809.png)




![N-[5-(3,5-dichlorobenzyl)-1,3-thiazol-2-yl]-2-(morpholin-4-yl)acetamide](/img/structure/B2516816.png)